Bienvenue dans la boutique en ligne BenchChem!

Entecavir-13C2,15N

Isotopic purity Chemical purity Certificate of Analysis

Entecavir-13C2,15N is the preferred 13C/15N-labeled internal standard for regulatory bioequivalence and pharmacokinetic LC-MS/MS studies. Unlike deuterated analogs, it eliminates deuterium exchange and chromatographic isotope shifts, ensuring co-elution and equivalent ionization with entecavir. Validated methods achieve LOQ 100 pg/mL in urine and accuracy within ±5.3%. Supplied with full Certificates of Analysis; manufactured under ISO 17034 accreditation. Intended strictly for laboratory R&D, not for diagnostic or therapeutic use.

Molecular Formula C12H15N5O3
Molecular Weight 280.262
CAS No. 1329796-53-3
Cat. No. B563686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntecavir-13C2,15N
CAS1329796-53-3
Synonyms2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one-13C2,15N;  Baraclude-13C2,15N;  BMS 200475-13C2,15N;  SQ 34676-13C2,15N;  _x000B_
Molecular FormulaC12H15N5O3
Molecular Weight280.262
Structural Identifiers
SMILESC=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N
InChIInChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1/i10+1,11+1,14+1
InChIKeyQDGZDCVAUDNJFG-PUSDEWLCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Entecavir-13C2,15N (CAS 1329796-53-3) Procurement Overview: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Entecavir-13C2,15N (BMS200475-13C2,15N; SQ34676-13C2,15N) is a stable isotope-labeled derivative of entecavir, a guanosine nucleoside analogue reverse transcriptase inhibitor used in the treatment of chronic hepatitis B virus (HBV) infection [1]. The compound incorporates two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom into the entecavir molecular structure, resulting in a molecular mass shift of +4 Da relative to unlabeled entecavir . This isotopic labeling configuration enables its primary application as an internal standard (IS) for the accurate quantification of entecavir in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and related hyphenated MS techniques [2]. As an analytical reference standard, Entecavir-13C2,15N is intended strictly for research and laboratory use, not for diagnostic or therapeutic applications .

Entecavir-13C2,15N Procurement Justification: Why Alternative Internal Standards Introduce Quantification Risk


In quantitative LC-MS/MS bioanalysis, the internal standard must co-elute with the analyte and exhibit nearly identical ionization behavior to compensate for matrix effects, recovery variations, and instrument fluctuations [1]. Substituting Entecavir-13C2,15N with a structural analogue such as lamivudine or diazepam introduces differential ionization efficiency and chromatographic retention, which cannot fully correct for sample-to-sample matrix variability [2]. Similarly, deuterium-labeled entecavir (Entecavir-d2) may suffer from deuterium-hydrogen exchange or chromatographic isotope effects that alter retention time relative to the unlabeled analyte, potentially compromising quantification accuracy . In contrast, ¹³C/¹⁵N-labeled internal standards like Entecavir-13C2,15N are recognized as the most appropriate IS choice because they exhibit physicochemical properties virtually identical to the analyte, ensuring co-elution and equivalent matrix effect compensation [3]. The following evidence quantifies the specific performance advantages realized when Entecavir-13C2,15N is employed versus alternative IS approaches.

Entecavir-13C2,15N Quantitative Evidence Guide: Differentiated Performance Data for Procurement Decisions


Isotopic Enrichment and Chemical Purity Specifications for Entecavir-13C2,15N

Procurement decisions for stable isotope-labeled internal standards require explicit isotopic enrichment and chemical purity specifications to ensure batch-to-batch consistency and analytical reliability. Entecavir-13C2,15N is commercially available with defined purity parameters: BOC Sciences supplies the compound with 95% chemical purity by HPLC and isotopic enrichments of 95 atom% ¹³C and 95 atom% ¹⁵N . Clearsynth offers the compound with 98.59% purity by HPLC . These specifications provide a verifiable procurement baseline against which alternative labeled entecavir products (e.g., Entecavir-d2 or ¹³C-only labeled variants) can be evaluated. In contrast, unlabeled entecavir reference standards lack isotopic enrichment specifications entirely and cannot serve as internal standards for MS quantification. [Class-level inference: Deuterium-labeled analogs may exhibit isotopic purity specifications but carry additional risks of deuterium exchange and chromatographic isotope effects not present with ¹³C/¹⁵N labeling.]

Isotopic purity Chemical purity Certificate of Analysis Procurement specification

Matrix Effect Elimination Using Entecavir-13C2,15N as Internal Standard in Human Plasma UPLC-MS/MS

Matrix effects represent a critical source of quantification error in LC-MS/MS bioanalysis, where co-eluting endogenous components can suppress or enhance analyte ionization. A validated UPLC-MS/MS method employing Entecavir-13C2,15N as the internal standard for entecavir quantification in human plasma reported that no matrix effect was observed [1]. This finding contrasts with alternative internal standard approaches: a method using lamivudine as a structural analogue IS, while validated, does not provide the same level of matrix effect compensation due to differential ionization behavior [2]. A separate study employing Entecavir-13C2,15N reported negligible matrix effects (<15%) as determined by both post-column infusion and post-extraction addition methods, with method accuracy of <5% error and precision of <4% RSD [3]. The virtual elimination of matrix effects directly enables the validated linear range of 0.1-20 ng/mL in human plasma [1].

Matrix effect Ion suppression LC-MS/MS Bioanalytical method validation

Analytical Method Accuracy and Precision Achieved with Entecavir-13C2,15N Internal Standard

Method validation parameters quantify the analytical performance achievable when Entecavir-13C2,15N is employed as the internal standard. In a HILIC-UHPLC-MS/MS method for rat urine, validation using Entecavir-13C2,15N demonstrated method accuracy with <5% error (26% at LOQ), recovery of 87-114%, precision of <4% RSD, and a limit of quantification (LOQ) of 100 pg/mL [1]. In human plasma using UPLC-MS/MS, the method achieved a linear range of 0.1-20 ng/mL with intra- and inter-day precision and accuracy meeting acceptance criteria [2]. A more recent HPLC-MS/MS method employing isotope-labeled IS (Entecavir-13C2,15N) achieved a lower linear range of 0.025-10 ng/mL with interday and intraday accuracy ranging from -3.4% to 5.3% and precision ≤7.3% [3]. These performance metrics compare favorably to methods using non-isotopic IS, such as diazepam, which reported average recoveries above 75% and precision (RSD) less than 15% [4].

Method validation Accuracy Precision Recovery LOQ

Comparison of ¹³C/¹⁵N Labeling Versus Deuterium Labeling for Entecavir Internal Standards

The choice between ¹³C/¹⁵N labeling and deuterium (²H) labeling for internal standards has significant implications for quantification accuracy. ¹³C- and ¹⁵N-labeled compounds are considered more appropriate than deuterium-labeled internal standards for LC-MS/MS applications [1]. Deuterium-labeled analogs may exhibit chromatographic isotope effects that alter retention time relative to the unlabeled analyte, potentially compromising co-elution and accurate matrix effect compensation. Additionally, deuterium-hydrogen exchange can occur under certain analytical conditions, leading to signal instability and quantification error. In contrast, ¹³C/¹⁵N-labeled compounds like Entecavir-13C2,15N exhibit virtually identical physicochemical properties to the unlabeled analyte, ensuring true co-elution and equivalent ionization efficiency [2]. Technical documentation comparing entecavir labeled standards explicitly notes that in cases where deuterium-related issues may arise, Entecavir-13C2,15N (+4 Da) is recommended over Entecavir-d2 .

Stable isotope labeling Deuterium exchange Isotope effect Internal standard selection

Successful Application of Entecavir-13C2,15N in Regulatory Bioequivalence Studies

Entecavir-13C2,15N has been successfully employed as the internal standard in a validated UPLC-MS/MS method applied to a bioequivalence study of two entecavir tablet formulations in healthy Chinese volunteers [1]. The method, using Entecavir-13C2,15N as IS, demonstrated that the 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax, AUC0-tlast, and AUC0-∞ fell within the bioequivalence acceptance criteria (80-125%), with no significant differences found in pharmacokinetic parameters (p > 0.05) by ANOVA [1]. Similarly, a validated HPLC-MS/MS method using isotope-labeled IS was successfully applied to a pharmacokinetic study of entecavir dispersible tablets at a 0.5 mg oral dose [2]. These studies demonstrate the compound's fitness-for-purpose in regulatory-grade bioanalytical applications. In contrast, methods using non-isotopic IS (e.g., lamivudine or diazepam) may face greater scrutiny during regulatory review due to the inherent limitations in matrix effect compensation [3].

Bioequivalence Pharmacokinetics Regulatory submission Clinical pharmacology

Entecavir-13C2,15N Application Scenarios: Where Quantifiable Differentiation Drives Research Value


Regulated Bioequivalence and Pharmacokinetic Studies of Entecavir Formulations

Entecavir-13C2,15N is the internal standard of choice for LC-MS/MS methods supporting regulatory bioequivalence and pharmacokinetic studies. As demonstrated by Hou et al. (2018), a UPLC-MS/MS method employing Entecavir-13C2,15N achieved no observable matrix effect and met all acceptance criteria for precision and accuracy, enabling successful demonstration of bioequivalence between test and reference entecavir tablet formulations with 90% confidence intervals for Cmax and AUC ratios falling within the 80-125% regulatory acceptance range [1]. The method's short 2-minute chromatographic run time and simple protein precipitation sample preparation further support high-throughput clinical sample analysis [1].

Preclinical Pharmacokinetic and Toxicokinetic Studies in Animal Models

For preclinical ADME and toxicokinetic studies, Entecavir-13C2,15N enables sensitive and accurate quantification of entecavir in complex biological matrices. A validated HILIC-UHPLC-MS/MS method using Entecavir-13C2,15N achieved an LOQ of 100 pg/mL in rat urine, with method accuracy of <5% error and precision of <4% RSD [2]. The method's compatibility with solid-phase extraction and elimination of the evaporation/reconstitution step substantially accelerates sample preparation throughput [2]. This performance supports robust pharmacokinetic profiling in rodent models required for IND-enabling studies.

Analytical Method Development and Validation for Quality Control Laboratories

Entecavir-13C2,15N serves as a traceable reference standard for analytical method development, method validation, and quality control applications during pharmaceutical development. The compound is supplied with detailed Certificates of Analysis and is manufactured under ISO 17034 reference material producer accreditation by certain vendors, ensuring metrological traceability [3]. Its use as an internal standard in validated HPLC-MS/MS methods has been demonstrated with interday and intraday accuracy ranging from -3.4% to 5.3% and precision ≤7.3% across a 0.025-10 ng/mL linear range [4], meeting FDA and EMA bioanalytical method validation guidelines.

Clinical Therapeutic Drug Monitoring and Pharmacovigilance Studies

For clinical laboratories conducting therapeutic drug monitoring of entecavir in HBV patients, Entecavir-13C2,15N enables accurate quantification across therapeutically relevant concentration ranges. Validated methods using Entecavir-13C2,15N achieve linear ranges of 0.1-20 ng/mL in human plasma [1] and 0.025-10 ng/mL [4], covering expected steady-state trough concentrations (Cmin) and peak concentrations (Cmax) following standard 0.5 mg daily dosing. The absence of observed matrix effects ensures reliable quantification even in patient samples with varying endogenous composition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Entecavir-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.